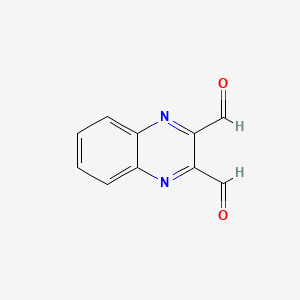
4-Ethenyl-4-methyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-4-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions, a methyl group at the 4 position, and an ethenyl group also at the 4 position. This compound is part of the broader family of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethenyl-4-methyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to effectively remove water through chemical reaction or physical sequestration. This ensures the stability of the cyclic acetal formed. Industrial methods also employ catalysts like zirconium tetrachloride (ZrCl4) for efficient acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
化学反应分析
Types of Reactions: 4-Ethenyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine (Jones reagent).
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields alcohols .
科学研究应用
Chemistry: 4-Ethenyl-4-methyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability against nucleophiles and bases makes it valuable in multi-step synthesis processes .
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds like this compound can be used in the development of pharmaceuticals, particularly in the synthesis of complex molecules where protection of functional groups is necessary .
Industry: In the industrial sector, this compound is used in the production of polymers and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in the manufacture of high-performance materials .
作用机制
The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxane involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals, which can be deprotected under acidic conditions to regenerate the original carbonyl compound. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other protecting groups .
相似化合物的比较
1,3-Dioxane: A six-membered ring with two oxygen atoms, but without the ethenyl and methyl groups.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, commonly used as a solvent.
1,3-Dioxolane: A five-membered ring with two oxygen atoms, used as a solvent and in polymer production.
Uniqueness: 4-Ethenyl-4-methyl-1,3-dioxane is unique due to the presence of both an ethenyl and a methyl group at the 4 position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
属性
CAS 编号 |
1193-41-5 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
4-ethenyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5-8-6-9-7/h3H,1,4-6H2,2H3 |
InChI 键 |
YTWHJDYNISBQOH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCOCO1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)
![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
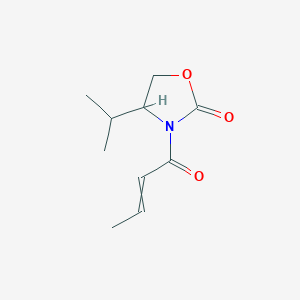
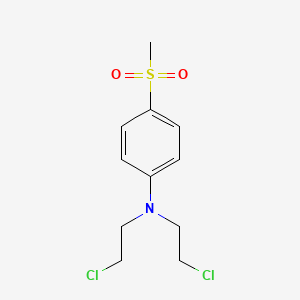
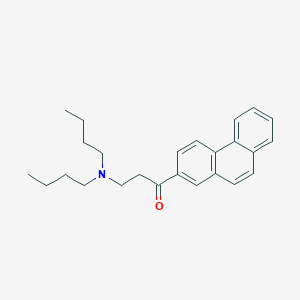
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)


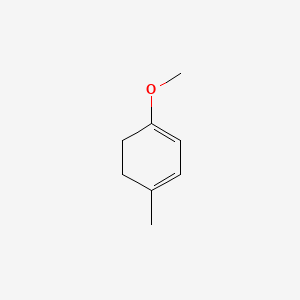
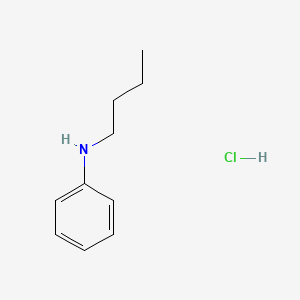
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
